molecular formula C24H26N4O3 B11250044 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11250044
M. Wt: 418.5 g/mol
InChI Key: MDPGUPZWGOYLQE-UHFFFAOYSA-N
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Description

2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes an acetamido group, a methylphenyl group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, followed by the introduction of the acetamido and methylphenyl groups. Common reagents used in these reactions include acetic anhydride, methylphenylamine, and trimethylphenylamine. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the efficient production of 2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.

    Chalcone derivatives: Known for their diverse biological activities.

    Indole derivatives: Widely studied for their therapeutic potential.

    Quinoline derivatives: Investigated for their medicinal properties.

Uniqueness

2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for scientific investigations.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-[5-acetamido-3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H26N4O3/c1-14-6-8-19(9-7-14)20-12-21(25-18(5)29)24(31)28(27-20)13-22(30)26-23-16(3)10-15(2)11-17(23)4/h6-12H,13H2,1-5H3,(H,25,29)(H,26,30)

InChI Key

MDPGUPZWGOYLQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)CC(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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